

Hazards and Toxicity of 2-Nitroaniline-4-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

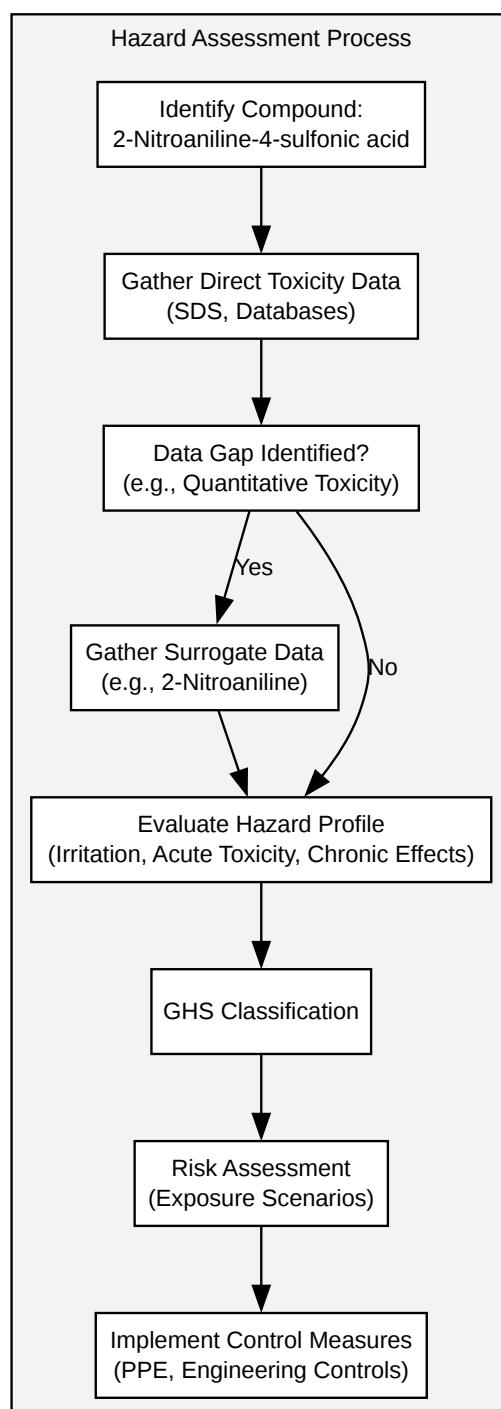
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and inferred hazards and toxicity of **2-Nitroaniline-4-sulfonic acid**. For critical applications, always refer to the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment.

Introduction

2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2), also known as 4-amino-3-nitrobenzenesulfonic acid, is an organic chemical intermediate.^{[1][2]} Its molecular structure, featuring a nitro group, an amino group, and a sulfonic acid group on a benzene ring, makes it a subject of interest in various chemical syntheses. However, these same functional groups contribute to its potential health and environmental hazards. This guide synthesizes available data on the toxicity and hazards of **2-Nitroaniline-4-sulfonic acid** and related nitroaniline compounds to provide a detailed resource for professionals handling this substance.


Hazard Identification and Classification

While specific GHS classification for **2-Nitroaniline-4-sulfonic acid** is not consistently available, it is generally described as an irritant to the eyes, skin, and respiratory system.^[3] Inhalation may lead to severe respiratory effects, including chemical pneumonitis and pulmonary edema, which can be fatal.^[3] Chronic effects may be delayed.^[3]

For a more detailed hazard profile, data from the closely related parent compound, 2-nitroaniline, is often referenced. The GHS classification for 2-nitroaniline is as follows:

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][5]
- Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[4][5]
- Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[4][5]
- Specific Target Organ Toxicity — Repeated Exposure (Category 2): H373 - May cause damage to organs (specifically blood) through prolonged or repeated exposure.[4][5]
- Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[4]

The following diagram illustrates a logical workflow for the hazard assessment of **2-Nitroaniline-4-sulfonic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for hazard assessment of **2-Nitroaniline-4-sulfonic acid**.

Toxicological Data

Quantitative toxicity data for **2-Nitroaniline-4-sulfonic acid** is limited, with some sources explicitly stating that LD50/LC50 values are not available.[\[3\]](#) Therefore, the following tables summarize the available data for the parent compound, 2-nitroaniline, to provide an estimate of its toxic potential.

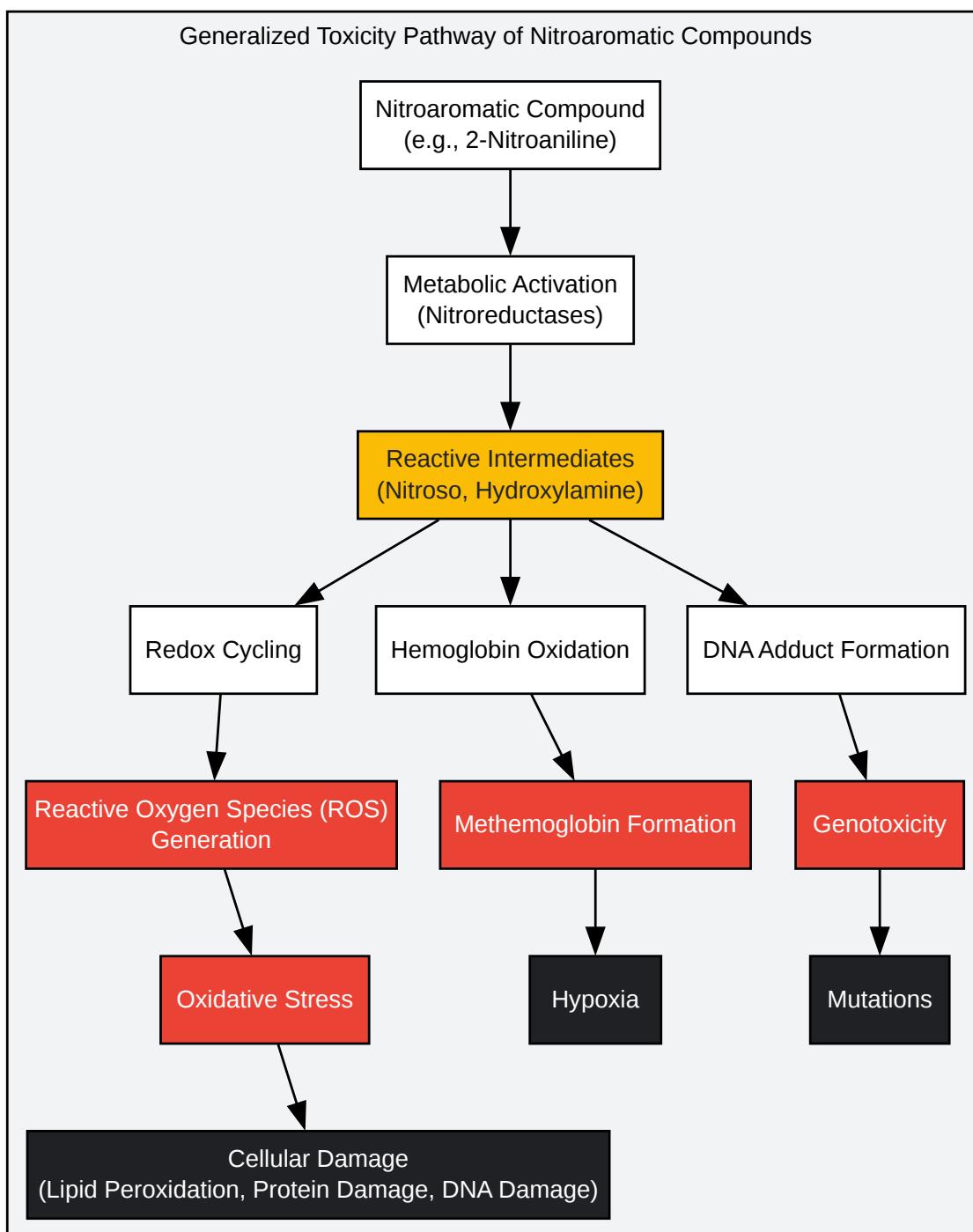
Table 1: Acute Toxicity Data for 2-Nitroaniline (CAS No. 88-74-4)

Exposure Route	Species	Endpoint	Value	Reference(s)
Oral	Rat	LD50	1838 mg/kg bw	[4] [6] [7]
Dermal	Rabbit	LD50	> 20,000 mg/kg bw	[4] [7]
Inhalation	Rat	LC50	> 2.529 mg/L air (4 h)	[4] [7]

Table 2: Other Toxicological Endpoints for 2-Nitroaniline

Endpoint	Result	Reference(s)
Skin Corrosion/Irritation	Not classified as corrosive/irritant to skin.	[7]
Serious Eye Damage/Irritation	Not classified as seriously damaging to the eye or eye irritant.	[7]
Respiratory or Skin Sensitization	Not classified as a respiratory or skin sensitizer.	[7]
Germ Cell Mutagenicity	Not classified as germ cell mutagenic.	[7]
Carcinogenicity	Not classified as carcinogenic.	[7]
Reproductive Toxicity	Not classified as a reproductive toxicant.	[7]
Specific Target Organ Toxicity (Single Exposure)	The substance may cause effects on the blood.	[4]
Specific Target Organ Toxicity (Repeated Exposure)	May cause damage to organs (blood) through prolonged or repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) in a 9-week oral study in rats was 50 mg/kg bw/day.	[4][6]

Mechanism of Toxicity


The toxicity of nitroaromatic compounds, including nitroanilines, is generally attributed to the metabolic reduction of the nitro group.^{[8][9][10]} This bioreduction can occur via one- or two-electron pathways, leading to the formation of nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through several mechanisms:

- Oxidative Stress: The reactive intermediates can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.^[11] This

leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

- **Methemoglobinemia:** A key toxic effect of anilines and nitroanilines is the oxidation of ferrous iron (Fe^{2+}) in hemoglobin to ferric iron (Fe^{3+}), forming methemoglobin.[12][13][14] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, hypoxia, and, in severe cases, death.[14]
- **Genotoxicity:** The reactive metabolites can form adducts with DNA, potentially leading to mutations.[10]

The following diagram illustrates a generalized pathway for the metabolic activation and toxicity of nitroaromatic compounds.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of toxicity for nitroaromatic compounds.

Experimental Protocols

Detailed experimental protocols for toxicity studies of **2-Nitroaniline-4-sulfonic acid** are not readily available in the public domain. However, acute oral toxicity studies, such as those used to determine the LD50 of 2-nitroaniline, are typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are:

- OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[1][15] The goal is to identify a dose that produces clear signs of toxicity without causing mortality. This approach aims to minimize the number of animals used.[15]
- OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: In this stepwise procedure, a small group of animals (typically three) is dosed at a defined level.[16][17] Depending on the outcome (mortality or survival), the test is either stopped, or another group is dosed at a higher or lower level. This method allows for the classification of the substance into a specific toxicity class.[16]
- OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves dosing single animals sequentially.[18] If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. This allows for a more precise estimation of the LD50 with a confidence interval.[18]

General Methodology for an Acute Oral Toxicity Study (as per OECD Guidelines):

- Animal Selection and Acclimatization: Young, healthy adult rodents (usually rats, with females often being the preferred sex) are used.[1][18] They are acclimatized to laboratory conditions for at least five days before the study.[1]
- Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[15] An appropriate vehicle is used if the substance is not soluble in water.[16] Animals are fasted before dosing.[15]
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[1][18]

- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[18]
- Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[3]
[19] Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][20]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
[20]
- Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3]

Handling and Storage:

- Minimize dust generation and accumulation.[3]
- Avoid contact with eyes, skin, and clothing.[3]
- Keep containers tightly closed and store in a cool, dry, well-ventilated place.[2][3]
- Avoid incompatible materials such as strong oxidizing agents.[3]

First Aid Measures:

Exposure Route	First Aid Procedure	Reference(s)
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.	[3]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.	[3]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.	[3]
Ingestion	Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.	[3]

Conclusion

2-Nitroaniline-4-sulfonic acid should be handled as a hazardous substance, with precautions taken to avoid irritation and potential severe health effects associated with nitroanilines. While specific quantitative toxicity data for this compound is lacking, the information available for the parent compound, 2-nitroaniline, suggests that it is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to the blood upon repeated exposure. The primary mechanism of toxicity for nitroaromatic compounds involves metabolic activation to reactive intermediates that can cause oxidative stress and methemoglobinemia. Strict adherence to

safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential when working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. 2-nitroaniline-4-sulfonic Acid | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2-Nitroaniline-4-Sulfonic Acid | CAS#:616-84-2 | Chemsoc [chemsoc.com]
- 4. echemi.com [echemi.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. astechireland.ie [astechireland.ie]
- 8. scielo.br [scielo.br]
- 9. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gtfch.org [gtfch.org]
- 13. DSpace-CRIS [zora.uzh.ch]
- 14. nj.gov [nj.gov]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]

- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
- To cite this document: BenchChem. [Hazards and Toxicity of 2-Nitroaniline-4-sulfonic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294930#hazards-and-toxicity-of-2-nitroaniline-4-sulfonic-acid\]](https://www.benchchem.com/product/b1294930#hazards-and-toxicity-of-2-nitroaniline-4-sulfonic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com